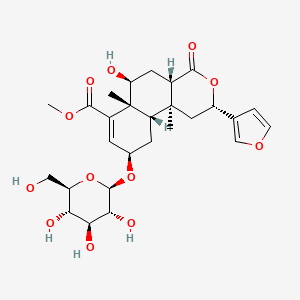
Tinosporoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tinosporoside A is a chemical compound classified as a clerodane diterpenoid. It was first isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential pharmacological activities, particularly its anti-hyperglycemic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tinosporoside A involves the extraction from the vines of Tinospora crispa. The process typically includes extensive spectroscopic analysis to establish the structure of the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tinosporoside A, like other clerodane diterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Tinosporaside, a diterpenoid isolated from Tinospora cordifolia, has demonstrated potential therapeutic applications, particularly in managing diabetes and inflammation . Tinospora cordifolia has been utilized in traditional Indian medicine for blood sugar control .
Scientific Research Applications
Anti-diabetic Effects:
- Enhances Glucose Utilization: Tinosporaside can enhance glucose utilization in skeletal muscle, mediated by PI3K- and AMPK-dependent signaling pathways . Studies with L6 myotubes showed that tinosporaside augmented glucose uptake by increasing the translocation of GLUT4 to the plasma membrane upon prolonged exposure .
- In vivo studies: Tinosporaside administration in diabetic (db/db) mice improved glucose tolerance and peripheral insulin sensitivity, which was associated with increased gene expression and phosphorylation of PI3K and AMPK signaling markers in skeletal muscle tissue .
- Mechanism: Tinosporaside stimulates glucose uptake through the activation of PI3K/AKT and AMPK-dependent pathways .
Anti-inflammatory Properties:
- Reduces Inflammation: Tinospora cordifolia has anti-inflammatory properties, useful in treating inflammatory disorders .
- Modulates Inflammatory Cytokines: Tinospora cordifolia treatment reduced the expression of inflammatory cytokines (TNF-α, IL-1β) and decreased NO production in RAW 264.7 cells . The presence of tinosporaside contributes to these anti-inflammatory effects .
- Protects Against Inflammation-Induced Damage: Tinospora cordifolia protects the liver and spleen from inflammation-induced cellular damage .
Other potential applications:
- Immunomodulatory Effects: Tinospora cordifolia is known for its immunomodulatory properties .
- Anti-cancer Functions: Tinospora cordifolia treatment promoted the differentiation of tumor-associated macrophages into dendritic cells, enhancing tumor cytotoxicity and production of tumoricidal molecules in a mouse model . It also inhibited proliferation of colon cancer cells, breast cancer cells, neuroblastoma cells, and oral squamous cell carcinoma .
Data Tables
The search results provided do not contain comprehensive data tables.
Case Studies
The search results provided do not contain well-documented case studies, but some studies are mentioned:
- Alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice: Compound 1 (likely a related compound) significantly reduced serum glucose levels in a dose-dependent manner .
- Dalton’s lymphoma mouse model: Tinospora cordifolia treatment augmented macrophage functions, slowed tumor growth, and increased the lifespan of tumor-bearing hosts .
- Skin cancer mouse model: Tinospora cordifolia treatment reduced tumor weight and incidence, along with a reduction in papillomas and an elevation of detoxifying enzymes .
Safety and Adverse Effects
Mecanismo De Acción
Tinosporoside A exerts its effects by enhancing glucose uptake in skeletal muscle cells. This is mediated through the activation of phosphoinositide 3-kinases (PI3Ks) and 5’ AMP-activated protein kinase (AMPK) signaling pathways . The compound increases the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cells .
Comparación Con Compuestos Similares
Tinosporoside A is unique among clerodane diterpenoids due to its specific structure and pharmacological properties. Similar compounds include:
Columbin: Another clerodane diterpenoid with similar anti-hyperglycemic properties.
Palmarin: Known for its medicinal properties, including anti-inflammatory effects.
Chasmanthin: Another diterpenoid with potential pharmacological activities.
This compound stands out due to its specific mechanism of action in enhancing glucose uptake, making it a promising candidate for diabetes research and treatment.
Propiedades
Fórmula molecular |
C27H36O12 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 |
Clave InChI |
RLDBFEYEGMFZOM-RPAZSMEJSA-N |
SMILES isomérico |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5 |
SMILES canónico |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















